
Ethyl (R)-2-(aminomethyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ®-2-(aminomethyl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a butanoic acid backbone, with an aminomethyl group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl ®-2-(aminomethyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of ®-2-(aminomethyl)butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds as follows:
(R)-2-(aminomethyl)butanoic acid+ethanol→Ethyl (R)-2-(aminomethyl)butanoate+water
The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of ethyl ®-2-(aminomethyl)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ®-2-(aminomethyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the aminomethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amines or esters .
Applications De Recherche Scientifique
Ethyl ®-2-(aminomethyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl ®-2-(aminomethyl)butanoate involves its interaction with specific molecular targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing biological activity. The ester group may undergo hydrolysis to release the active ®-2-(aminomethyl)butanoic acid, which can then interact with cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl butanoate: Lacks the aminomethyl group, making it less versatile in biological applications.
Methyl ®-2-(aminomethyl)butanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (S)-2-(aminomethyl)butanoate: The enantiomer of the compound, which may have different biological activities.
Uniqueness
Ethyl ®-2-(aminomethyl)butanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological properties.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
ethyl (2R)-2-(aminomethyl)butanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-6(5-8)7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
Clé InChI |
XDXLAPISJVHRKE-ZCFIWIBFSA-N |
SMILES isomérique |
CC[C@H](CN)C(=O)OCC |
SMILES canonique |
CCC(CN)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


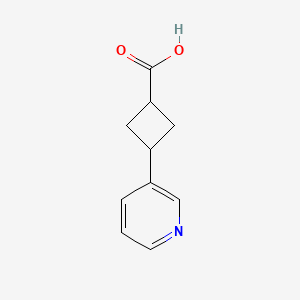
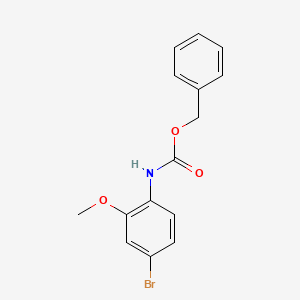

![tert-butyl N-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B13501923.png)

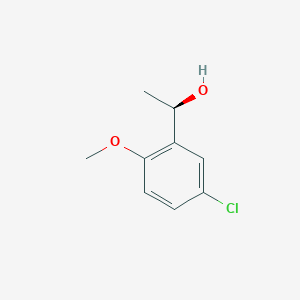
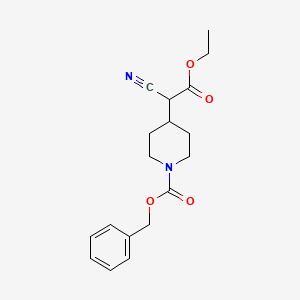
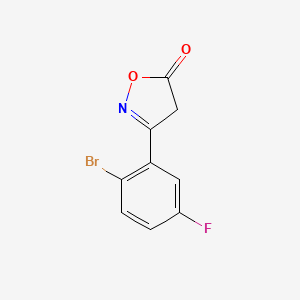

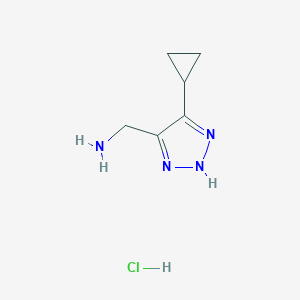
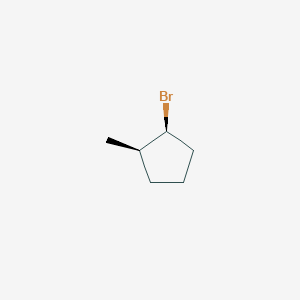


![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)
